Cas no 10169-50-3 (5-Bromo-2-hydroxy-3-nitrobenzoic acid)

5-Bromo-2-hydroxy-3-nitrobenzoic acid is a brominated and nitrated derivative of salicylic acid, primarily utilized as an intermediate in organic synthesis and pharmaceutical research. Its distinct functional groups—bromo, hydroxy, and nitro substituents—make it a versatile building block for constructing complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The compound's reactivity allows for selective modifications, enabling precise chemical transformations. Its crystalline form ensures stability under standard storage conditions, facilitating handling in laboratory settings. Researchers value this compound for its role in heterocyclic synthesis and as a precursor for further functionalization, contributing to advancements in medicinal and materials chemistry.
5-Bromo-2-hydroxy-3-nitrobenzoic acid structure
10169-50-3 structure
Product name:5-Bromo-2-hydroxy-3-nitrobenzoic acid
CAS No:10169-50-3
MF:C7H4BrNO5
MW:262.014361381531
MDL:MFCD00463872
CID:145326
PubChem ID:3014622

5-Bromo-2-hydroxy-3-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-hydroxy-3-nitrobenzoic acid
    • Benzoic acid,5-bromo-2-hydroxy-3-nitro-
    • 5-Brom-2-hydroxy-3-nitro-benzoesaeure
    • 5-Brom-3-nitro-salicylsaeure
    • 5-bromo-2-hydroxy-3-nitro-benzoic acid
    • 5-Bromo-3-nitrosalicylic acid
    • Salicylic acid,5-bromo-3-nitro
    • C.I.10300
    • Salicyl Yellow A
    • 5-Bromo-2-hydroxy-3-nitrobenzoicacid
    • Salicylic acid, 5-bromo-3-nitro-
    • Oprea1_050706
    • 5-bromo-3-nitro-salicylic acid
    • JNYJGSJKQMVWRL-UHFFFAOYSA-N
    • FT-0701516
    • AKOS005442410
    • SCHEMBL1446831
    • Benzoic acid, 5-bromo-2-hydroxy-3-nitro-
    • AS-20139
    • MFCD00463872
    • 10169-50-3
    • DTXSID0074425
    • MDL: MFCD00463872
    • Inchi: InChI=1S/C7H4BrNO5/c8-3-1-4(7(11)12)6(10)5(2-3)9(13)14/h1-2,10H,(H,11,12)
    • InChI Key: JNYJGSJKQMVWRL-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(O)=O)=C(O)C([N+]([O-])=O)=C1

Computed Properties

  • Exact Mass: 260.92700
  • Monoisotopic Mass: 260.927285
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 103

Experimental Properties

  • Density: 2.04
  • Boiling Point: 346.6°C at 760 mmHg
  • Flash Point: 163.4°C
  • Refractive Index: 1.693
  • PSA: 103.35000
  • LogP: 2.28430

5-Bromo-2-hydroxy-3-nitrobenzoic acid Security Information

5-Bromo-2-hydroxy-3-nitrobenzoic acid Customs Data

  • HS CODE:2918290000
  • Customs Data:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

5-Bromo-2-hydroxy-3-nitrobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B696228-500mg
5-Bromo-2-hydroxy-3-nitrobenzoic acid
10169-50-3
500mg
$ 87.00 2023-04-18
eNovation Chemicals LLC
Y1254179-5g
Benzoic acid, 5-bromo-2-hydroxy-3-nitro-
10169-50-3 95%
5g
$335 2024-07-28
abcr
AB335161-1 g
5-Bromo-2-hydroxy-3-nitrobenzoic acid, 98%; .
10169-50-3 98%
1g
€136.80 2022-08-31
abcr
AB335161-1g
5-Bromo-2-hydroxy-3-nitrobenzoic acid, 98%; .
10169-50-3 98%
1g
€144.00 2024-04-21
1PlusChem
1P0005OK-5g
Benzoic acid, 5-bromo-2-hydroxy-3-nitro-
10169-50-3 >98% (HPLC)
5g
$215.00 2025-02-18
abcr
AB335161-25 g
5-Bromo-2-hydroxy-3-nitrobenzoic acid, 98%; .
10169-50-3 98%
25g
€800.40 2022-08-31
eNovation Chemicals LLC
Y1254179-25g
Benzoic acid, 5-bromo-2-hydroxy-3-nitro-
10169-50-3 95%
25g
$810 2024-07-28
Matrix Scientific
203498-5g
5-Bromo-2-hydroxy-3-nitrobenzoic acid
10169-50-3
5g
$985.00 2023-09-10
1PlusChem
1P0005OK-1g
Benzoic acid, 5-bromo-2-hydroxy-3-nitro-
10169-50-3 >98% (HPLC)
1g
$83.00 2025-02-18
A2B Chem LLC
AA06564-1g
5-Bromo-2-hydroxy-3-nitrobenzoic acid
10169-50-3 >98%(HPLC)
1g
$65.00 2024-04-20

5-Bromo-2-hydroxy-3-nitrobenzoic acid Related Literature

Additional information on 5-Bromo-2-hydroxy-3-nitrobenzoic acid

5-Bromo-2-hydroxy-3-nitrobenzoic Acid (CAS No. 10169-50-3): An Overview of Its Properties and Applications

5-Bromo-2-hydroxy-3-nitrobenzoic acid (CAS No. 10169-50-3) is a versatile organic compound with a unique combination of functional groups that make it an important intermediate in various chemical and pharmaceutical applications. This compound is characterized by its bromine, hydroxyl, and nitro substituents, which confer specific chemical properties and reactivity profiles. In this article, we will delve into the chemical structure, synthesis methods, physical and chemical properties, and potential applications of 5-Bromo-2-hydroxy-3-nitrobenzoic acid.

Chemical Structure and Synthesis

The molecular formula of 5-Bromo-2-hydroxy-3-nitrobenzoic acid is C8H5BrNO4, with a molecular weight of approximately 247.03 g/mol. The compound features a benzene ring substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a nitro group at the 3-position. These functional groups contribute to the compound's reactivity and solubility characteristics.

The synthesis of 5-Bromo-2-hydroxy-3-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 5-bromo-2-hydroxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. This method provides high yields and purity, making it suitable for large-scale production. Another synthetic route involves the bromination of 2-hydroxy-3-nitrobenzoic acid using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

Physical and Chemical Properties

5-Bromo-2-hydroxy-3-nitrobenzoic acid is a white to off-white solid with a melting point ranging from 180 to 185°C. It is slightly soluble in water but more soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The compound exhibits strong acidic properties due to the presence of the carboxylic acid group.

The UV/Vis spectrum of 5-Bromo-2-hydroxy-3-nitrobenzoic acid shows characteristic absorption bands at wavelengths corresponding to the π→π* transitions of the aromatic ring and the n→π* transitions of the nitro group. These spectral properties make it useful in analytical chemistry for quantitative analysis and as a reference standard.

Potential Applications

5-Bromo-2-hydroxy-3-nitrobenzoic acid has found applications in various fields due to its unique chemical structure and properties. In pharmaceutical research, it serves as an intermediate in the synthesis of bioactive compounds, including potential drug candidates for treating various diseases.

A recent study published in the Journal of Medicinal Chemistry highlighted the use of 5-Bromo-2-hydroxy-3-nitrobenzoic acid as a key intermediate in the development of novel anti-inflammatory agents. The researchers demonstrated that derivatives of this compound exhibited potent anti-inflammatory activity in both in vitro and in vivo models, suggesting its potential as a lead compound for further drug development.

In addition to pharmaceutical applications, 5-Bromo-2-hydroxy-3-nitrobenzoic acid is used in materials science for the synthesis of functionalized polymers and coatings. The presence of multiple reactive functional groups allows for easy modification and incorporation into polymer matrices, enhancing their mechanical and thermal properties.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While 5-Bromo-2-hydroxy-3-nitrobenzoic acid is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves, goggles, and lab coats, should be worn to prevent skin contact and inhalation.

In conclusion, 5-Bromo-2-hydroxy-3-nitrobenzoic acid (CAS No. 10169-50-3) is a valuable compound with diverse applications in pharmaceutical research, materials science, and analytical chemistry. Its unique combination of functional groups makes it an attractive intermediate for synthesizing bioactive compounds and functional materials. As research continues to advance, we can expect to see more innovative uses for this versatile compound.

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(CAS:10169-50-3)5-Bromo-2-hydroxy-3-nitrobenzoic acid
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Purity:99%
Quantity:25g
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